N-(pyridin-3-yl)cyclobutanecarboxamide
Description
N-(Pyridin-3-yl)cyclobutanecarboxamide is a heterocyclic organic compound characterized by a cyclobutane ring fused to a carboxamide group, which is further substituted with a pyridin-3-yl moiety. This structure combines the conformational constraints of the cyclobutane ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-pyridin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C10H12N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h2,5-8H,1,3-4H2,(H,12,13) |
InChI Key |
XJZDGYWLFHPYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene derivatives under specific conditions.
Amidation Reaction: The cyclobutanecarboxylic acid is then reacted with pyridin-3-amine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(pyridin-3-yl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-(pyridin-3-yl)cyclobutylamine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-3-yl)cyclobutanecarboxamide serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
This compound is being investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific biological pathways.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(pyridin-3-yl)cyclobutanecarboxamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclobutanecarboxamide moiety can provide steric hindrance or additional binding interactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Structurally related compounds differ primarily in the substituents attached to the carboxamide group. Key analogs include:
- (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride : Incorporates a 6-membered piperidine ring and exists as a hydrochloride salt, enhancing solubility .
- (E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine: A pyridinyl methanimine with a fruity odor, highlighting how functional group changes (methanimine vs.
Table 1: Structural and Functional Differences
Physicochemical Properties
Table 2: Molecular Properties
The hydrochloride salt in the piperidine derivative improves aqueous solubility, a critical factor in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
